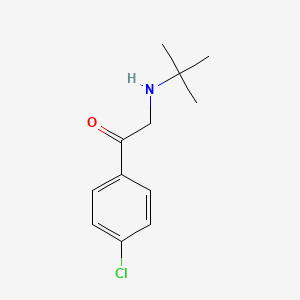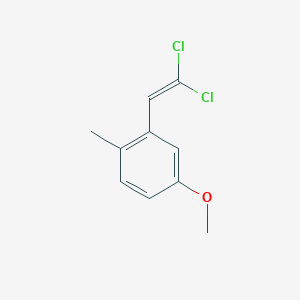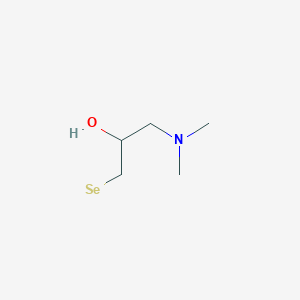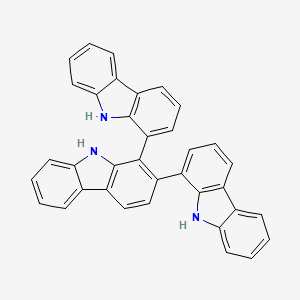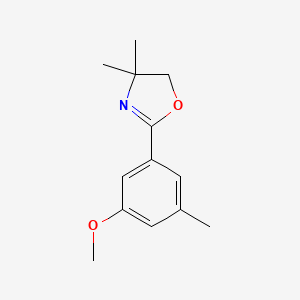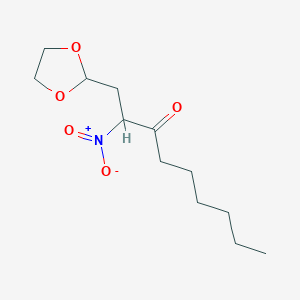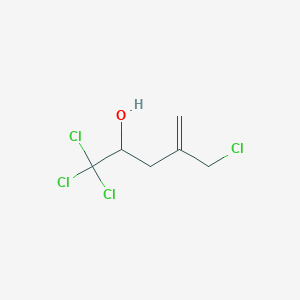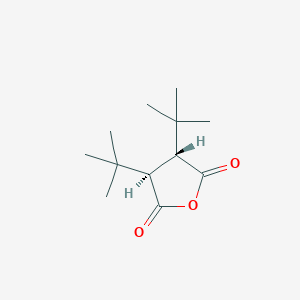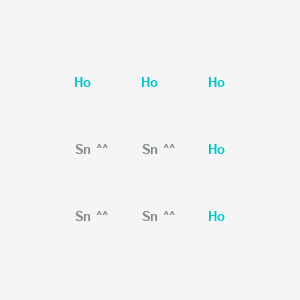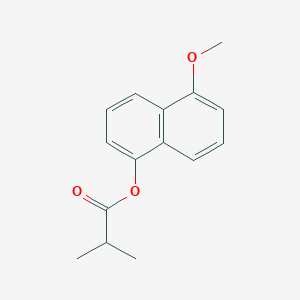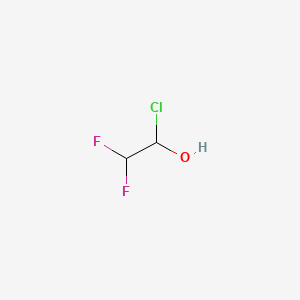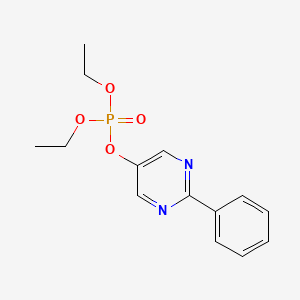![molecular formula C8H18O2Si B14355908 Silane, [(1-methoxy-2-methylcyclopropyl)oxy]trimethyl- CAS No. 90147-61-8](/img/structure/B14355908.png)
Silane, [(1-methoxy-2-methylcyclopropyl)oxy]trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, [(1-methoxy-2-methylcyclopropyl)oxy]trimethyl- is an organosilicon compound that features a silane group bonded to a [(1-methoxy-2-methylcyclopropyl)oxy] group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(1-methoxy-2-methylcyclopropyl)oxy]trimethyl- typically involves the reaction of trimethylchlorosilane with [(1-methoxy-2-methylcyclopropyl)oxy] groups under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a low temperature to prevent decomposition and ensuring an inert atmosphere to avoid unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Silane, [(1-methoxy-2-methylcyclopropyl)oxy]trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The silane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Silane, [(1-methoxy-2-methylcyclopropyl)oxy]trimethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of advanced materials such as coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Silane, [(1-methoxy-2-methylcyclopropyl)oxy]trimethyl- involves its ability to form strong bonds with oxygen and other electronegative elements. This property allows it to act as a reducing agent or a radical donor in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: An organosilicon compound with a similar silane group but without the [(1-methoxy-2-methylcyclopropyl)oxy] group.
Dimethylsilane: Another related compound with two methyl groups attached to the silicon atom.
Phenylsilane: Contains a phenyl group attached to the silicon atom.
Uniqueness
Silane, [(1-methoxy-2-methylcyclopropyl)oxy]trimethyl- is unique due to the presence of the [(1-methoxy-2-methylcyclopropyl)oxy] group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other silanes may not be effective.
Properties
CAS No. |
90147-61-8 |
|---|---|
Molecular Formula |
C8H18O2Si |
Molecular Weight |
174.31 g/mol |
IUPAC Name |
(1-methoxy-2-methylcyclopropyl)oxy-trimethylsilane |
InChI |
InChI=1S/C8H18O2Si/c1-7-6-8(7,9-2)10-11(3,4)5/h7H,6H2,1-5H3 |
InChI Key |
QVAZIVMKYNIZCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1(OC)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



